Spectroscopic data for 3-Amino-1,1-dioxo-thietane-3-carboxamide (NMR, IR, MS)
Spectroscopic data for 3-Amino-1,1-dioxo-thietane-3-carboxamide (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-1,1-dioxo-thietane-3-carboxamide
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, 3-Amino-1,1-dioxo-thietane-3-carboxamide. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount.[1] This document serves as a technical resource for researchers and scientists, offering both predicted spectroscopic data and detailed experimental protocols for its acquisition and interpretation.
Introduction: The Significance of 3-Amino-1,1-dioxo-thietane-3-carboxamide
Thietane derivatives, particularly those with a sulfone moiety (1,1-dioxide), are of growing interest in pharmaceutical sciences due to their unique three-dimensional structure and potential to act as bioisosteres for other functional groups.[2] The incorporation of an amino and a carboxamide group at the 3-position introduces functionalities that can engage in specific biological interactions, making 3-Amino-1,1-dioxo-thietane-3-carboxamide a promising scaffold for drug discovery. Accurate spectroscopic characterization is the cornerstone of its chemical validation and further development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For 3-Amino-1,1-dioxo-thietane-3-carboxamide, both ¹H and ¹³C NMR will provide invaluable information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry. The key resonances are predicted as follows:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Methylene Protons (CH₂) | 3.5 - 4.5 | Singlet or AB quartet | 4H | The protons on the thietane ring are diastereotopic due to the substitution at C3. Depending on the solvent and spectrometer resolution, they may appear as a single peak or a more complex AB quartet. The strong deshielding effect of the adjacent sulfone group justifies the downfield shift. |
| Amine Protons (NH₂) | 2.0 - 3.5 | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. The broadness is a result of quadrupole broadening and chemical exchange. |
| Amide Protons (CONH₂) | 7.0 - 8.5 | Two Broad Singlets | 2H | The two amide protons are diastereotopic and are expected to have different chemical shifts. They will also exhibit broad signals due to quadrupole broadening and restricted rotation around the C-N bond. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide a count of the unique carbon environments:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Methylene Carbons (CH₂) | 55 - 70 | The sulfone group strongly deshields the adjacent carbons, shifting them significantly downfield. |
| Quaternary Carbon (C-NH₂/CONH₂) | 60 - 75 | The carbon atom bearing the amino and carboxamide groups is expected to be in this region. |
| Carbonyl Carbon (C=O) | 170 - 180 | The carbonyl carbon of the amide will appear in the characteristic downfield region for sp² hybridized carbons double-bonded to oxygen. |
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Instrumentation:
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A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
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Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting point due to its ability to dissolve polar compounds and slow down the exchange of labile protons (NH₂), leading to sharper signals.
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Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition Workflow:
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of 3-Amino-1,1-dioxo-thietane-3-carboxamide is expected to show the following characteristic absorption bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Amine & Amide) | 3400 - 3200 | Medium-Strong, Broad | Stretching |
| C-H (Methylene) | 3000 - 2850 | Medium | Stretching |
| C=O (Amide I) | 1680 - 1630 | Strong | Stretching |
| N-H (Amide II) | 1640 - 1550 | Medium | Bending |
| S=O (Sulfone) | 1350 - 1300 & 1160 - 1120 | Strong | Asymmetric & Symmetric Stretching |
The presence of strong absorption bands for the sulfone and amide groups would be a key diagnostic feature in the IR spectrum.[3][4]
Experimental Protocol for IR Data Acquisition
Instrumentation:
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A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
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Clean the ATR Crystal: Ensure the diamond or germanium crystal is clean by wiping it with a solvent such as isopropanol.
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Background Scan: Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition Workflow:
Caption: Workflow for FTIR data acquisition using the ATR method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺.
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Expected [M+H]⁺: For the molecular formula C₄H₈N₂O₃S, the calculated monoisotopic mass of the neutral molecule is 164.0256 g/mol . Therefore, the expected m/z for the protonated molecule would be approximately 165.0334.
High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition.
Predicted Fragmentation Pattern:
Under collision-induced dissociation (CID) in an MS/MS experiment, the following fragmentation pathways are plausible:
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Loss of NH₃: A common fragmentation for primary amines.
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Loss of CONH₂: Cleavage of the amide group.
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Loss of SO₂: A characteristic fragmentation for sulfones.
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Ring Opening: Scission of the thietane ring.
Experimental Protocol for MS Data Acquisition
Instrumentation:
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A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
Sample Preparation:
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Solvent System: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a solvent system suitable for ESI, such as a mixture of methanol or acetonitrile with water, often with a small amount of formic acid (0.1%) to promote protonation.
Data Acquisition Workflow:
Caption: Workflow for mass spectrometry data acquisition and analysis.
Conclusion
The comprehensive spectroscopic characterization of 3-Amino-1,1-dioxo-thietane-3-carboxamide, through the synergistic use of NMR, IR, and MS, is essential for its unequivocal identification and the elucidation of its structural features. This guide provides a robust framework, from predicted data to detailed experimental protocols, to enable researchers to confidently analyze this and related novel chemical entities. The methodologies outlined herein are designed to ensure data integrity and provide a solid foundation for further studies in the context of drug discovery and development.
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